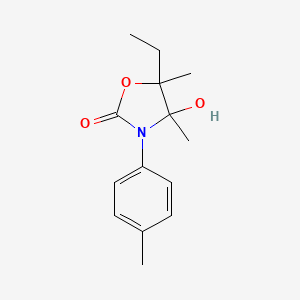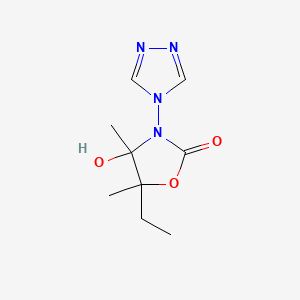![molecular formula C12H16N2O3 B4289530 4-HYDROXY-4,5,5-TRIMETHYL-3-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOLIDIN-2-ONE](/img/structure/B4289530.png)
4-HYDROXY-4,5,5-TRIMETHYL-3-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOLIDIN-2-ONE
Vue d'ensemble
Description
4-Hydroxy-4,5,5-trimethyl-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4,5,5-TRIMETHYL-3-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOLIDIN-2-ONE typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Pyridin-3-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the oxazolidinone ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4,5,5-trimethyl-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The pyridin-3-ylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Potential use as an antibiotic or in the development of new therapeutic agents.
Industry: Applications in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-HYDROXY-4,5,5-TRIMETHYL-3-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOLIDIN-2-ONE depends on its specific application. For example, as an antibiotic, it may inhibit bacterial protein synthesis by binding to the ribosome. As an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar structure.
Tedizolid: A more potent oxazolidinone antibiotic.
Cycloserine: An antibiotic with a similar mechanism of action but different structure.
Uniqueness
4-Hydroxy-4,5,5-trimethyl-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one may have unique properties such as improved stability, higher potency, or reduced side effects compared to similar compounds.
Propriétés
IUPAC Name |
4-hydroxy-4,5,5-trimethyl-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-11(2)12(3,16)14(10(15)17-11)8-9-5-4-6-13-7-9/h4-7,16H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXZGKMUPBAWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CC2=CN=CC=C2)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-NITROPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B4289456.png)
![2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4289457.png)
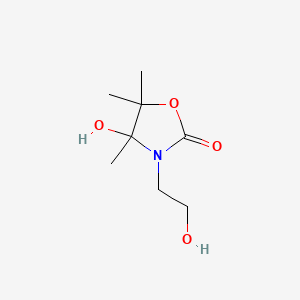
![3,3,3A-TRIMETHYL-3A,4-DIHYDRO-3H-[1,3]OXAZOLO[3,4-A][1,3]BENZIMIDAZOL-1-ONE](/img/structure/B4289470.png)
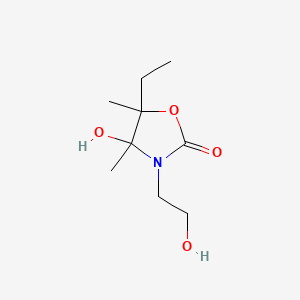

![N-[2-(1H-indol-3-yl)ethyl]-2,4-dinitroaniline](/img/structure/B4289483.png)
![5,14-bis(3-chloro-2-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetraone](/img/structure/B4289488.png)
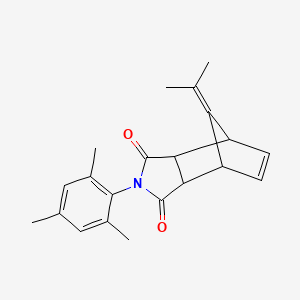
![(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE](/img/structure/B4289522.png)
![2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B4289524.png)
